molecular formula C12H14BrClO3S B14009692 (2-Chlorocyclohexyl) 4-bromobenzenesulfonate CAS No. 41914-94-7

(2-Chlorocyclohexyl) 4-bromobenzenesulfonate

Cat. No.: B14009692
CAS No.: 41914-94-7
M. Wt: 353.66 g/mol
InChI Key: NGUIOLRILYICSS-UHFFFAOYSA-N
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Description

(2-Chlorocyclohexyl) 4-bromobenzenesulfonate is an organic compound with the molecular formula C12H14BrClO3S It is a derivative of benzenesulfonic acid and features both a chlorocyclohexyl and a bromobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorocyclohexyl) 4-bromobenzenesulfonate typically involves the esterification of 4-bromobenzenesulfonic acid with 2-chlorocyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonate ester. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorocyclohexyl) 4-bromobenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The cyclohexyl ring can be oxidized to form ketones or carboxylic acids.

    Reduction: The sulfonate group can be reduced to a sulfinate or thiol group under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of sulfinates or thiols.

Scientific Research Applications

(2-Chlorocyclohexyl) 4-bromobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chlorocyclohexyl) 4-bromobenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, the sulfonate group can interact with active sites of enzymes, altering their activity and affecting downstream biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorocyclohexyl) 4-methylbenzenesulfonate
  • (2-Chlorocyclohexyl) 4-fluorobenzenesulfonate
  • (2-Chlorocyclohexyl) 4-iodobenzenesulfonate

Uniqueness

(2-Chlorocyclohexyl) 4-bromobenzenesulfonate is unique due to the presence of both a chlorocyclohexyl and a bromobenzene moiety, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds with different substituents.

Properties

CAS No.

41914-94-7

Molecular Formula

C12H14BrClO3S

Molecular Weight

353.66 g/mol

IUPAC Name

(2-chlorocyclohexyl) 4-bromobenzenesulfonate

InChI

InChI=1S/C12H14BrClO3S/c13-9-5-7-10(8-6-9)18(15,16)17-12-4-2-1-3-11(12)14/h5-8,11-12H,1-4H2

InChI Key

NGUIOLRILYICSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OS(=O)(=O)C2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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